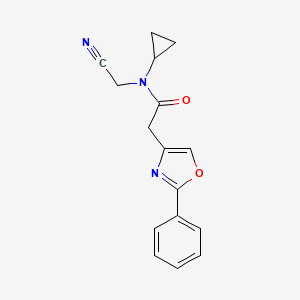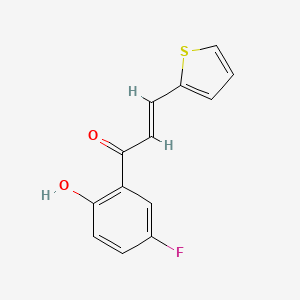![molecular formula C14H14FNO2 B2804295 2-{[(3-Fluoro-4-methoxyphenyl)amino]methyl}phenol CAS No. 1096335-87-3](/img/structure/B2804295.png)
2-{[(3-Fluoro-4-methoxyphenyl)amino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-{[(3-Fluoro-4-methoxyphenyl)amino]methyl}phenol typically involves the reaction of 3-fluoro-4-methoxyaniline with formaldehyde and phenol under controlled conditions . The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2-{[(3-Fluoro-4-methoxyphenyl)amino]methyl}phenol undergoes various chemical reactions, including:
Scientific Research Applications
2-{[(3-Fluoro-4-methoxyphenyl)amino]methyl}phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{[(3-Fluoro-4-methoxyphenyl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in their activity or function . The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved often include signal transduction mechanisms and metabolic processes .
Comparison with Similar Compounds
2-{[(3-Fluoro-4-methoxyphenyl)amino]methyl}phenol can be compared with other similar compounds, such as:
2-{[(4-Methoxyphenyl)amino]methyl}phenol: This compound has a similar structure but lacks the fluorine atom, which may result in different chemical properties and reactivity.
2-{[(3-Fluoro-4-chlorophenyl)amino]methyl}phenol: The presence of a chlorine atom instead of a methoxy group can lead to variations in its chemical behavior and applications.
2-{[(3-Fluoro-4-methoxyphenyl)amino]methyl}aniline:
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their influence on its chemical and biological properties.
Properties
IUPAC Name |
2-[(3-fluoro-4-methoxyanilino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2/c1-18-14-7-6-11(8-12(14)15)16-9-10-4-2-3-5-13(10)17/h2-8,16-17H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIXFCIYCFPAPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NCC2=CC=CC=C2O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4-chlorophenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate](/img/structure/B2804213.png)




![N-(2,4-dimethoxyphenyl)-2-({2,6,8-trimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2804220.png)
![4-(phenoxymethyl)-1-{1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole](/img/structure/B2804223.png)

![N-[[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2804226.png)

![1-[4-[4-(4-Acetylphenyl)sulfonylpiperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2804229.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl]sulfanyl}acetamide](/img/structure/B2804231.png)
![2,6-difluoro-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzene-1-sulfonamide](/img/structure/B2804233.png)
